molecular formula C24H26N2O6S B298535 ethyl {4-[(Z)-{(2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetate

ethyl {4-[(Z)-{(2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetate

Cat. No. B298535
M. Wt: 470.5 g/mol
InChI Key: SRHOIECQJJPRJP-NGZUUMTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {4-[(Z)-{(2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetate is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl {4-[(Z)-{(2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetate involves its ability to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It also acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that Ethyl {4-[(Z)-{(2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetate has various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models. It also reduces the levels of oxidative stress markers such as malondialdehyde (MDA) and increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl {4-[(Z)-{(2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetate in lab experiments is its ability to inhibit the activity of enzymes such as COX-2 and LOX, which are involved in the inflammatory response. This makes it a useful tool for studying the mechanisms of inflammation and developing new anti-inflammatory drugs. However, a limitation of using this compound is its potential toxicity, which needs to be carefully evaluated before use in lab experiments.

Future Directions

There are many future directions for the study of Ethyl {4-[(Z)-{(2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetate. One potential direction is the development of new anti-inflammatory and antioxidant drugs based on this compound. Another direction is the study of its potential use in agriculture as a natural pesticide or herbicide. Additionally, further research is needed to evaluate its safety and toxicity in humans and animals.

Synthesis Methods

The synthesis of Ethyl {4-[(Z)-{(2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetate involves the reaction of 2-methoxyphenol with ethyl 4-bromobenzoate to form ethyl 2-(4-bromophenoxy)-6-methoxyphenylacetate. This compound is then reacted with thiosemicarbazide to produce ethyl 2-(4-bromophenoxy)-6-methoxyphenylacetohydrazide. The final step involves the reaction of this compound with ethyl chloroacetate and sodium ethoxide to form Ethyl {4-[(Z)-{(2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetate.

Scientific Research Applications

Ethyl {4-[(Z)-{(2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural science. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory and antioxidant agent. It has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases.

properties

Product Name

ethyl {4-[(Z)-{(2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetate

Molecular Formula

C24H26N2O6S

Molecular Weight

470.5 g/mol

IUPAC Name

ethyl 2-[4-[(Z)-[3-ethyl-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetate

InChI

InChI=1S/C24H26N2O6S/c1-5-26-23(28)21(33-24(26)25-17-8-10-18(29-3)11-9-17)14-16-7-12-19(20(13-16)30-4)32-15-22(27)31-6-2/h7-14H,5-6,15H2,1-4H3/b21-14-,25-24?

InChI Key

SRHOIECQJJPRJP-NGZUUMTHSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC(=O)OCC)OC)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)OCC)OC)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)OCC)OC)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

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